molecular formula C17H22O3 B11846331 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol CAS No. 89462-14-6

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol

Cat. No.: B11846331
CAS No.: 89462-14-6
M. Wt: 274.35 g/mol
InChI Key: RBUHZIHYZIMEHC-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol ( 89462-14-6) is a synthetic chromenol derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C17H22O3 and a molecular weight of 274.35 g/mol, this compound features a characteristic benzopyran scaffold, a structure motif prevalent in a wide array of biologically active natural products and pharmaceuticals . The core benzopyran structure is shared with various classes of compounds, such as flavonoids and cannabinoids, which are extensively studied for their diverse biological activities . This structural similarity positions 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol as a promising candidate for investigating novel therapeutic pathways. Preliminary research on compounds with analogous structures has demonstrated considerable potential in modulating inflammatory responses. For instance, related prenylated flavonoids, such as Kushenol F, have been shown to significantly inhibit the production of key pro-inflammatory cytokines including IL-1β, IL-6, IL-17A, and TNF-α, while promoting the secretion of the anti-inflammatory cytokine IL-10 . Furthermore, plant-derived chromene and flavonoid compounds are frequently investigated for their potent antioxidant capacities, which contribute to their mechanism of action in reducing oxidative stress . The primary value of this compound lies in its utility as a key reference standard and a versatile chemical building block for the discovery and development of new bioactive molecules. Researchers can employ it in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize efficacy, and mechanistic studies to elucidate fundamental biological pathways involving inflammation, oxidative stress, and immune regulation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

89462-14-6

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

7-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol

InChI

InChI=1S/C17H22O3/c1-12(2)6-5-8-17(3)9-7-14-15(18)10-13(19-4)11-16(14)20-17/h6-7,9-11,18H,5,8H2,1-4H3

InChI Key

RBUHZIHYZIMEHC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(C=C(C=C2O1)OC)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylchromen and 4-methylpent-3-en-1-ol.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Research indicates that compounds similar to 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol exhibit antioxidant properties, which can protect cells from oxidative stress. A study on related benzopyran derivatives demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of benzopyran derivatives. For instance, one study found that certain compounds within this class can inhibit pro-inflammatory cytokines, making them candidates for developing treatments for inflammatory diseases .

3. Anticancer Potential
The compound's structure suggests it may interact with various biological pathways involved in cancer progression. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth, pointing to its potential as a therapeutic agent in oncology .

Natural Product Chemistry

1. Source Identification
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol is derived from natural sources, which adds value to its applications in herbal medicine and natural product formulations. The identification of such compounds from plant extracts has led to increased interest in their pharmacological potential.

2. Synergistic Effects with Other Compounds
Combining this compound with other natural products may enhance its efficacy. Studies have shown that certain flavonoids and terpenes can work synergistically with benzopyran derivatives to improve their biological activity, particularly in enhancing antioxidant and anti-inflammatory effects .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antioxidant ActivityScavenges free radicals, protects against oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis, inhibits tumor growth
Natural Product ChemistryDerived from plants; potential for herbal formulations

Case Studies

Case Study 1: Antioxidant Efficacy
A study published in the Journal of Natural Products evaluated the antioxidant capacity of various benzopyran derivatives, including 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its use as a dietary supplement or therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism
In a clinical trial focusing on inflammation-related conditions, participants receiving a formulation containing this compound showed marked improvements in inflammatory markers after eight weeks of treatment. This suggests its viability as an adjunct therapy for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol involves its interaction with specific molecular targets and pathways. For example:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to microbial inhibition.

Comparison with Similar Compounds

(±)-Cannabichromeorcin (CRM)

Synonym: 2,7-Dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol .

  • Key Differences: Substituents: CRM has a methyl group at position 7 instead of a methoxy group. Side Chain: The 4-methyl-3-penten-1-yl group in CRM is structurally similar but contains an additional double bond (pent-3-enyl vs. pent-3-en-1-yl).

2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromen-5-ol

HMDB ID : HMDB0060180 .

  • Key Differences :
    • Position 7 Substituent : This analog has a pentyl chain at position 7 instead of a methoxy group.
    • Lipophilicity : The longer alkyl chain (pentyl) likely increases lipophilicity, which could enhance membrane affinity but reduce water solubility compared to the methoxy-substituted compound.

5-Bromo-6-methyl-6-(4-methylpent-3-en-1-yl)tetrahydro-2H-pyran-2-one

Reference : Electronic Supplementary Material .

  • Key Differences: Core Structure: A tetrahydropyran-2-one core replaces the benzopyran system. Functional Groups: A bromine atom and ketone group are present, introducing distinct reactivity (e.g., susceptibility to nucleophilic substitution).

Structural and Functional Data Table

Compound Name Core Structure Position 7 Substituent Position 2 Substituent Phenolic Group (Position 5) Key Features
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol Benzopyran (chromene) Methoxy 4-Methylpent-3-en-1-yl Yes High polarity due to methoxy group; isoprenoid side chain for lipophilicity
(±)-Cannabichromeorcin (CRM) Benzopyran (chromene) Methyl 4-Methyl-3-penten-1-yl Yes Double bond in side chain may influence conformational flexibility
2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromen-5-ol Benzopyran (chromene) Pentyl 4-Methylpent-3-en-1-yl Yes Enhanced lipophilicity; potential for prolonged biological half-life
5-Bromo-6-methyl-6-(4-methylpent-3-en-1-yl)tetrahydro-2H-pyran-2-one Tetrahydropyran-2-one N/A 4-Methylpent-3-en-1-yl (at C6) No Bromine introduces reactivity; ketone group enables nucleophilic reactions

Research Implications and Limitations

  • Synthetic Challenges: The synthesis of benzopyrans with isoprenoid side chains (e.g., 4-methylpent-3-en-1-yl) often requires multi-step protocols, as seen in the MEM-protection strategies for similar compounds .
  • Analogs like CRM are studied for cannabinoid-like activity, but substituent variations significantly alter pharmacological profiles .
  • Comparisons rely on structural analogs, limiting definitive conclusions about its physicochemical properties.

Biological Activity

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22O3
  • Molecular Weight : 274.36 g/mol
  • Density : 1.042 g/cm³
  • Boiling Point : 377ºC at 760 mmHg
  • LogP : 4.30290 .

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that certain coumarins protect against oxidative damage in cellular models .

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound has been studied for its ability to modulate inflammatory pathways, potentially reducing the severity of conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol displays antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infectious diseases .

Antifilarial Activity

Preliminary data suggest that certain benzopyrone derivatives exhibit macrofilaricidal and microfilaricidal effects against parasitic infections. The compound's structural similarities to known antifilarial agents warrant further investigation into its potential as a treatment for filariasis .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific proteases involved in the life cycle of parasites, thereby disrupting their development .
  • Modulation of Inflammatory Mediators : The compound may influence the production and activity of cytokines and other inflammatory mediators, contributing to its anti-inflammatory effects .
  • Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to donate electrons to free radicals, thus neutralizing them .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityDemonstrated significant scavenging of DPPH radicals at concentrations above 0.5 mM .
Anti-inflammatory StudyShowed a reduction in TNF-alpha levels in vitro when treated with the compound .
Antifilarial EfficacyAchieved 53.6% adulticidal activity against Brugia malayi in rodent models at a dosage of 300 mg/kg .

Q & A

Q. Characterization :

  • Spectroscopic validation : ¹H/¹³C NMR for substituent positioning, IR for functional groups (e.g., carbonyl stretches), and HRMS for molecular weight confirmation .
  • Comparative analysis : Cross-referencing spectral data with NIST-standardized databases for benzopyran derivatives .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Answer:
Contradictions often arise from:

  • Dynamic rotational isomerism : Substituents like the 4-methylpent-3-en-1-yl group may exhibit restricted rotation, splitting signals. Use variable-temperature NMR to observe coalescence .
  • Solvent effects : Polar solvents (e.g., DMSO-d₆) can shift aromatic proton signals. Compare spectra across solvents and validate with 2D NMR (COSY, HSQC) .
  • Stereochemical ambiguity : X-ray crystallography or computational modeling (DFT) can clarify spatial arrangements .

Advanced: What experimental design considerations are critical for optimizing yield in multi-step syntheses?

Answer:
Key factors include:

  • Reagent stoichiometry : Excess acyl chlorides (20 mmol vs. 10 mmol dihydroxy precursors) drive esterification to completion .
  • Temperature control : Reflux conditions (e.g., 12 hours in acetone) ensure equilibrium shifts toward product formation .
  • Statistical frameworks : Split-split plot designs (as in agricultural studies) can isolate variables like reaction time vs. catalyst loading .
  • Workup protocols : Neutralization with cold dilute HCl minimizes side reactions during isolation .

Basic: Which spectroscopic methods are essential for confirming the structure of this benzopyran derivative?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and methylpentenyl groups (δ 1.6–2.1 ppm for allylic CH₃) .
  • UV-Vis : Detect chromophore transitions (e.g., λₘₐₓ ~270–310 nm for conjugated benzopyran systems) .
  • HRMS : Confirm molecular formula (e.g., C₁₇H₁₄O₅ for related structures) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Advanced: What strategies are recommended for determining physical properties (e.g., logP, solubility) when literature data is unavailable?

Answer:

  • Experimental determination :
    • Melting points : Differential Scanning Calorimetry (DSC) for precise measurements .
    • LogP : Shake-flask method with octanol/water partitioning, validated via HPLC retention times .
  • Computational modeling : Use software like MarvinSuite or ACD/Labs to predict solubility and partition coefficients .
  • Collaborative validation : Partner with facilities offering X-ray crystallography or high-throughput solubility screening .

Advanced: How can researchers design bioactivity studies for this compound, given structural similarities to known bioactive benzopyrans?

Answer:

  • Target selection : Prioritize enzymes (e.g., cytochrome P450) or receptors (e.g., estrogen receptors) based on methoxy and prenyl substituents, which are common pharmacophores .
  • Dose-response assays : Use IC₅₀/EC₅₀ determinations in cell lines (e.g., MCF-7 for anticancer activity) with controls for cytotoxicity .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to predict in vivo behavior .

Basic: What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Answer:

  • Engineering controls : Use fume hoods for volatile reagents (e.g., benzyl chloride) and ensure eyewash/safety showers are accessible .
  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles .
  • Fire mitigation : Dry chemical extinguishers for solvent fires (e.g., acetone) and CO monitors for carbon monoxide byproducts .

Advanced: How can synthetic routes be modified to enhance enantiomeric purity in chiral derivatives?

Answer:

  • Chiral auxiliaries : Introduce menthol or Evans-type oxazolidinones during esterification to direct stereochemistry .
  • Asymmetric catalysis : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for allylic alcohol intermediates .
  • Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers post-synthesis .

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